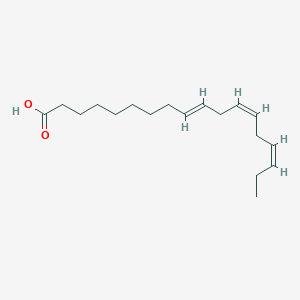
9E,12Z,15Z-octadecatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9E,12Z,15Z-octadecatrienoic acid, also known as alpha-linolenic acid, is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in plant oils, such as flaxseed, soybean, and canola oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9E,12Z,15Z-octadecatrienoic acid can be achieved through various methods. One common approach involves the regioselective functionalization of linolenic acid using lipoxygenases from soybean or tomato at specific pH conditions . This method allows for the production of configurationally pure 9-oxo-10E,12Z,15Z-octadecatrienoic acid.
Industrial Production Methods
Industrially, this compound is typically extracted from plant oils. The extraction process involves pressing the seeds of plants like flaxseed or soybean to obtain the oil, followed by purification steps to isolate the desired fatty acid. This method is preferred due to its cost-effectiveness and the abundance of plant sources.
Analyse Chemischer Reaktionen
Types of Reactions
9E,12Z,15Z-octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated fatty acids.
Substitution: The carboxyl group of the acid can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst like lipoxygenase.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Alcohols and acid catalysts are typically used for esterification reactions.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
9E,12Z,15Z-octadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds.
Biology: Studies have shown its role in cell membrane structure and function.
Medicine: It has been investigated for its potential health benefits, including anti-inflammatory and cardiovascular protective effects.
Industry: It is used in the production of biodegradable plastics and as a component in nutritional supplements.
Wirkmechanismus
The mechanism of action of 9E,12Z,15Z-octadecatrienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds such as eicosanoids, which play roles in inflammation and other physiological processes. The molecular targets include enzymes involved in fatty acid metabolism and signaling pathways related to inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic acid: Another essential fatty acid with two double bonds.
Oleic acid: A monounsaturated fatty acid with one double bond.
Stearic acid: A saturated fatty acid with no double bonds.
Uniqueness
9E,12Z,15Z-octadecatrienoic acid is unique due to its three double bonds, which confer distinct chemical and biological properties. Its role as an essential fatty acid and its involvement in the synthesis of bioactive compounds make it particularly important in nutrition and health.
Eigenschaften
CAS-Nummer |
21661-10-9 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(9E,12Z,15Z)-octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9+ |
InChI-Schlüssel |
DTOSIQBPPRVQHS-FVCZIJCZSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C/CCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


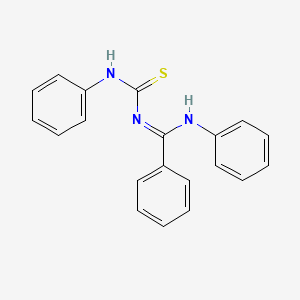
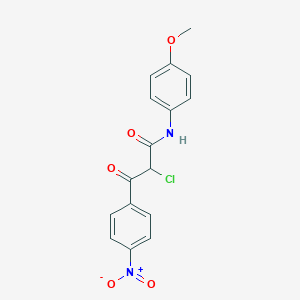
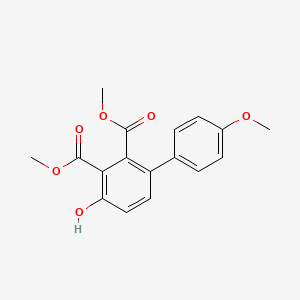
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)


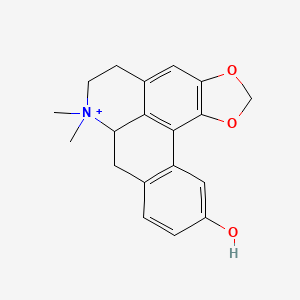
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
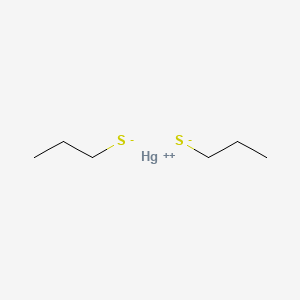

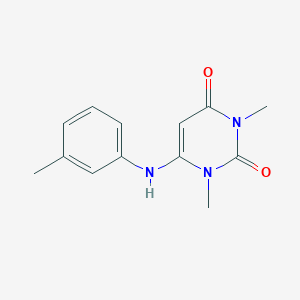
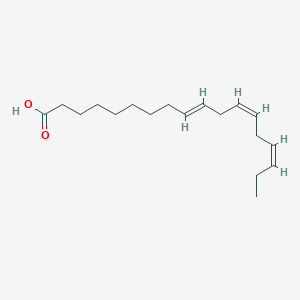
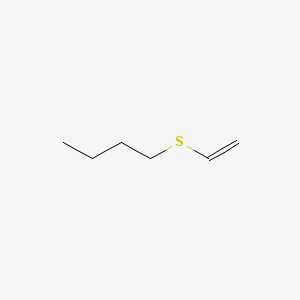
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
